molecular formula C20H22FN3O3S2 B2746878 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1421530-54-2

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2746878
M. Wt: 435.53
InChI Key: FSMHIXZMTYCUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Research into similar sulfonamide compounds has highlighted their potential in various scientific applications, particularly in medicinal chemistry. Sulfonamides have been synthesized and studied for their bioactivity, showing promise in anticancer, anti-inflammatory, and COX-2 inhibition properties. For instance, sulfonamide derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. The introduction of substituents like fluorine has been found to enhance the selectivity and potency of these compounds for specific biochemical targets such as cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammation and pain pathways (H. Gul et al., 2016); (Hiromasa Hashimoto et al., 2002).

Anticancer Potential

Aminothiazole-paeonol derivatives, structurally similar to the compound , have shown high anticancer potential, especially against human gastric and colorectal adenocarcinoma cell lines. These findings support the exploration of sulfonamide compounds for developing new anticancer agents. The modification of the benzenesulfonamide moiety, as seen in these derivatives, highlights the versatility and potential of sulfonamide compounds in drug development (Chia-Ying Tsai et al., 2016).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-27-18-9-8-14(21)11-20(18)29(25,26)22-13-15-12-17(19-7-4-10-28-19)24(23-15)16-5-2-3-6-16/h4,7-12,16,22H,2-3,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHIXZMTYCUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

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